molecular formula C15H10O2 B12651710 11H-Furo(3,2-a)xanthene CAS No. 227-60-1

11H-Furo(3,2-a)xanthene

Cat. No.: B12651710
CAS No.: 227-60-1
M. Wt: 222.24 g/mol
InChI Key: RWMZSBZMSDUFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11H-Furo(3,2-a)xanthene is a heterocyclic compound that belongs to the xanthene family. Xanthenes are known for their oxygen-containing tricyclic structures, which contribute to their diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for various scientific research applications, including its potential use in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Furo(3,2-a)xanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of catalysts such as ytterbium triflate has been identified to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 11H-Furo(3,2-a)xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

11H-Furo(3,2-a)xanthene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11H-Furo(3,2-a)xanthene is unique due to its furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthene derivatives and contributes to its diverse applications in scientific research .

Properties

CAS No.

227-60-1

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

11H-furo[3,2-a]xanthene

InChI

InChI=1S/C15H10O2/c1-2-4-13-10(3-1)9-12-11-7-8-16-14(11)5-6-15(12)17-13/h1-8H,9H2

InChI Key

RWMZSBZMSDUFFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C4=C(C=C3)OC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.